Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate is a cyclic peptide that has garnered attention in various fields, including biochemistry and medicinal chemistry. This compound is characterized by its unique cyclic structure, which enhances its stability and biological activity compared to linear peptides. The trifluoroacetate salt form is particularly noted for its solubility and ease of handling in laboratory settings.
This compound can be synthesized through solid-phase peptide synthesis methods, which allow for the precise assembly of amino acids into a cyclic structure. The synthesis typically employs various coupling agents and protective groups to ensure the integrity of the peptide during the process.
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate is classified as a cyclic peptide and falls under the category of bioactive peptides. Its structure consists of six amino acids, including glycine, arginine, aspartic acid, serine, and proline, arranged in a specific sequence that contributes to its biological functions.
The synthesis of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate primarily utilizes solid-phase peptide synthesis (SPPS). This method involves several key steps:
The synthesis may also involve automated peptide synthesizers for large-scale production, incorporating microwave-assisted techniques to enhance yield and efficiency.
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate has a molecular formula of and a molecular weight of approximately 530.53 g/mol . The cyclic structure contributes to its unique properties, including increased resistance to enzymatic degradation.
The trifluoroacetate component enhances the compound's solubility in aqueous solutions, making it suitable for various biological assays.
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate can undergo several chemical reactions:
Common reagents used in these reactions include:
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate interacts with specific molecular targets, particularly integrin receptors on cell surfaces. The cyclic structure enhances binding affinity and specificity, facilitating its role in cell signaling pathways related to cell adhesion and migration. The trifluoroacetate component stabilizes the peptide and enhances its solubility in biological environments .
The compound exhibits stability under physiological conditions but may undergo modifications through oxidation or reduction reactions depending on environmental factors.
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate has diverse applications across several scientific domains:
The arginine-glycine-aspartic acid (RGD) sequence represents a fundamental recognition motif enabling cellular adhesion through specific interactions with integrin receptors. These transmembrane proteins serve as critical mediators between cells and their extracellular matrix (ECM), translating mechanical cues into biochemical signals that regulate diverse physiological processes including cell migration, proliferation, and survival. Integrins recognize the RGD tripeptide within numerous ECM proteins including vitronectin, fibronectin, fibrinogen, laminin, collagen, and osteopontin [3] [6] [10]. This recognition is highly dependent on the three-dimensional presentation of the RGD motif, with cyclic conformations demonstrating superior binding affinity and receptor selectivity compared to their linear counterparts [7].
The biological significance of RGD-integrin interactions extends dramatically into pathological contexts, particularly in oncology and vascular diseases. Integrin αvβ3 exhibits low-level expression on quiescent endothelial cells and epithelial tissues but becomes markedly overexpressed on activated endothelial cells within tumor neovasculature and on certain aggressive tumor cells (e.g., glioblastomas, melanomas, breast and lung carcinomas) [3] [10]. This differential expression pattern establishes integrin αvβ3 as a compelling molecular target for diagnostic imaging and therapeutic intervention. The RGD motif serves as the molecular key for accessing these integrin-mediated pathways, with synthetic RGD peptides like Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate designed to competitively disrupt pathological ligand-receptor interactions [2] [3].
Table 1: Major RGD-Sensitive Integrins and Their Biological Roles
Integrin Receptor | Primary Ligands | Biological Functions | Pathological Relevance |
---|---|---|---|
αvβ3 | Vitronectin, fibronectin, osteopontin | Angiogenesis, osteoclast function, cell migration | Tumor angiogenesis, metastasis, osteoporosis |
αvβ5 | Vitronectin, fibronectin | Angiogenesis, cell migration | Tumor growth, diabetic retinopathy |
α5β1 | Fibronectin | Embryonic development, cell adhesion | Tumor metastasis, fibrosis |
αIIbβ3 | Fibrinogen, fibronectin, von Willebrand factor | Platelet aggregation | Thrombosis, atherosclerosis |
The therapeutic potential of inhibiting RGD-integrin interactions spurred systematic development of synthetic analogs, evolving from simple linear peptides to sophisticated constrained structures. Early linear peptides like Gly-Arg-Gly-Asp-Ser (GRGDS) demonstrated proof-of-concept by inhibiting cell adhesion but suffered from rapid proteolytic degradation and low receptor affinity (IC₅₀ ~5-6.5 μM for αvβ3/αvβ5 integrins) [6] [9]. A paradigm shift occurred with Kessler's pioneering work introducing conformational constraint through cyclization, dramatically enhancing binding affinity and metabolic stability [3] [7]. This breakthrough established that the spatial distance between the Arg and Asp side chains (optimally 500-700 pm) and the presence of hydrophobic residues critically determined integrin binding efficacy and selectivity [7].
The first generation of cyclic RGD peptides featured pentapeptides and hexapeptides, exemplified by cyclo(Arg-Gly-Asp-D-Phe-Val) (Cilengitide). This compound reached advanced clinical trials for glioblastoma based on its potent αvβ3/αvβ5 antagonism [3] [7] [10]. Parallel research identified Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) (often abbreviated c(GRGDSP)) as a selective α5β1 integrin ligand capable of competitively inhibiting invasin binding to α5β1 on Caco-2 intestinal epithelial cells [2]. This peptide emerged as a valuable research tool for dissecting α5β1-specific pathways distinct from those mediated by αv integrins. The subsequent introduction of trifluoroacetate (TFA) counterions addressed solubility and purification challenges, yielding stable salts like Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate suitable for rigorous biological investigation [1] [2] [8]. This evolutionary trajectory – from linear motifs to optimized cyclic structures with pharmaceutical salts – demonstrates the rational design underpinning contemporary RGD-based research compounds.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8